molecular formula C13H9N3O2 B11789000 Methyl 4-(5-cyanopyrimidin-2-YL)benzoate

Methyl 4-(5-cyanopyrimidin-2-YL)benzoate

Katalognummer: B11789000
Molekulargewicht: 239.23 g/mol
InChI-Schlüssel: YDJBTEACKJNGLS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-(5-cyanopyrimidin-2-yl)benzoate is an organic compound that belongs to the class of benzoates and pyrimidines. This compound is characterized by the presence of a benzoate ester linked to a pyrimidine ring with a cyano group at the 5-position. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(5-cyanopyrimidin-2-yl)benzoate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-throughput reactors and optimized reaction conditions to ensure maximum yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-(5-cyanopyrimidin-2-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted benzoates, depending on the type of reaction and reagents used.

Wissenschaftliche Forschungsanwendungen

Methyl 4-(5-cyanopyrimidin-2-yl)benzoate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Methyl 4-(5-cyanopyrimidin-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The cyano group and pyrimidine ring play crucial roles in its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 4-(5-cyanopyrimidin-2-yl)benzoate is unique due to its specific structural features, such as the cyano group at the 5-position of the pyrimidine ring and the benzoate ester. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.

Eigenschaften

Molekularformel

C13H9N3O2

Molekulargewicht

239.23 g/mol

IUPAC-Name

methyl 4-(5-cyanopyrimidin-2-yl)benzoate

InChI

InChI=1S/C13H9N3O2/c1-18-13(17)11-4-2-10(3-5-11)12-15-7-9(6-14)8-16-12/h2-5,7-8H,1H3

InChI-Schlüssel

YDJBTEACKJNGLS-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC=C(C=C1)C2=NC=C(C=N2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.